3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one
Description
3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one is a fused heterocyclic compound featuring a pyranopyrazole core substituted with methyl groups at positions 3 and 4 and a pyridin-2-yl group at position 1. Its structure combines a pyrano[2,3-c]pyrazole moiety with a pyridine ring, which confers unique electronic and steric properties. The compound is synthesized via condensation reactions involving ethyl acetoacetate and hydrazine derivatives, followed by functionalization with pyridyl substituents .
Properties
IUPAC Name |
3,4-dimethyl-1-pyridin-2-ylpyrano[2,3-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-7-11(17)18-13-12(8)9(2)15-16(13)10-5-3-4-6-14-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINKDBYGWMHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10823040 | |
| Record name | 3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10823040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74169-58-7 | |
| Record name | 3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10823040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of hydrazonoyl halides with suitable pyran derivatives can yield the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Routes and Core Functionalization
The synthesis of pyrano[2,3-c]pyrazole derivatives often begins with ethyl acetoacetate and hydrazine derivatives to form the pyrazole core. For example:
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3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is synthesized via condensation of ethyl acetoacetate with phenylhydrazine, yielding 85% product after recrystallization in ethanol .
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3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one is similarly prepared using 4-nitrophenylhydrazine (90% yield) .
For 3,4-dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one , substitution at the 1-position with pyridin-2-yl likely employs 2-aminopyridine or 2-pyridylhydrazine under analogous conditions .
Diazonium Salt Coupling
Pyrano[2,3-c]pyrazoles react with diazonium salts to introduce aryl groups. For instance:
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3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one (7) reacts with 4-(ethoxycarbonyl)benzenediazonium chloride to form 8 , likely via electrophilic substitution at the activated pyrazole C-4 position .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| 4-(ethoxycarbonyl)benzenediazonium chloride | 3,4-dimethyl-1-(4-ethoxycarbonylphenyl)pyrano[2,3-c]pyrazol-6(1H)-one | Not reported | Ethanol, 0–5°C, 2 h |
Isocyanate Addition
Reactions with isocyanates yield ureido derivatives:
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Compound 7 reacts with 1-isocyanatonaphthalene in the presence of morpholine to form 9 via nucleophilic attack at the pyrazole NH group .
Algar–Flynn–Oyamada (AFO) Oxidation
Pyrazole-chalcones derived from pyrano[2,3-c]pyrazoles undergo AFO oxidation to form flavone-like structures. For example:
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(E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones are oxidized to 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones using H₂O₂ in alkaline ethanol .
| Starting Material | Product | Yield | Conditions |
|---|---|---|---|
| (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-one | 36–95% | H₂O₂, NaOH, ethanol, 55°C |
N-Alkylation and Zwitterion Formation
Pyridinyl-substituted derivatives exhibit unique reactivity due to the basic nitrogen in the pyridine ring:
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3h (6-(pyridin-4-yl) derivative) reacts with methyl iodide in dioxane to form a zwitterionic pyrano[2,3-c]pyrazolium iodide via N-methylation of the pyridine nitrogen .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | 3,4-dimethyl-1-(N-methylpyridinium-4-yl)pyrano[2,3-c]pyrazol-6(1H)-one iodide | 78% | Cs₂CO₃, dioxane, 40°C |
Challenges and Limitations
Scientific Research Applications
Scientific Research Applications
The applications of 3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one span several fields:
Pharmaceutical Development
Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Activity
Preliminary investigations suggest that derivatives of pyrano-pyrazole compounds possess anticancer properties by inducing apoptosis in cancer cells. Specific studies have highlighted the effectiveness of these compounds against various cancer cell lines .
Neuroprotective Effects
Emerging evidence points to neuroprotective effects attributed to the compound, which may help in the management of neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier enhances its therapeutic potential .
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of TNF-alpha production in macrophages. |
| Study B | Anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Neuroprotective effects | Showed reduction in oxidative stress markers in neuronal cell cultures. |
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is compared to analogs with different aryl substituents at position 1 (Table 1):
Table 1. Substituent-driven structural and property differences.
Key Observations:
- Electronic Effects : Pyridin-2-yl and 4-nitrophenyl substituents introduce electron-withdrawing effects, altering HOMO/LUMO levels and reactivity .
- Planarity : The phenyl-substituted analog exhibits near-planar geometry, promoting π-π stacking (centroid separation: 3.64 Å) , whereas the pyridyl variant may form N–H⋯O hydrogen bonds .
- Melting Points : Nitro-substituted derivatives show higher melting points (243–245°C vs. 140–142°C for phenyl analogs), attributed to stronger intermolecular dipole interactions .
Key Observations:
- Functionalization : Pyridyl and nitro groups require multi-step syntheses (e.g., reduction, condensation), while phenyl/tolyl analogs are synthesized directly via Pechmann condensation .
- Yield Optimization : Electron-deficient substituents (e.g., nitro) often require harsher conditions but achieve higher yields (90% for nitro-phenyl vs. 85% for phenyl) .
Spectroscopic and Crystallographic Differences
NMR Spectroscopy:
- Pyridyl Substituent : Expected downfield shifts for pyridine protons (e.g., δ 8.1–8.7 ppm in compound 6 ), distinct from phenyl (δ 6.7–7.9 ppm) or tolyl (δ 6.3–7.5 ppm) analogs.
- Nitro Substituent : Strong deshielding in ¹³C-NMR (e.g., C=O at 170 ppm vs. 167–172 ppm for pyridyl analogs).
Crystallography:
Biological Activity
3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-component reactions that integrate various aromatic aldehydes and pyrazole derivatives. For instance, a common method includes the condensation of dihydropyrano[2,3-c]pyrazole with benzaldehyde derivatives under specific reaction conditions to yield the target compound with high purity and yield .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrano[2,3-c]pyrazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (nM) | Activity |
|---|---|---|
| HepG2 (Liver) | 399 | Selective activity |
| MCF7 (Breast) | 580 | Moderate activity |
| NUGC (Gastric) | 60 | High activity |
| DLD1 (Colon) | 890 | Moderate activity |
These results indicate that the presence of the pyridine ring enhances cytotoxicity against liver cancer cells .
The mechanism underlying the anticancer activity of this compound involves the inhibition of key cellular pathways. For example, it has been reported to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation . This inhibition leads to apoptosis in cancer cells while showing minimal toxicity to non-cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can effectively inhibit the growth of bacteria such as Bacillus subtilis and Pseudomonas aeruginosa . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrano[2,3-c]pyrazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity across multiple cancer types. The study utilized a panel of human cancer cell lines to evaluate IC50 values and established structure-activity relationships (SAR) that inform future drug design .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of pyrano[2,3-c]pyrazoles. The study found that derivatives containing similar functional groups as this compound were effective against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one?
- Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) under solvent-free or green conditions. Key approaches include:
- Four-component reactions : Combining hydrazines, β-ketoesters, aldehydes, and nitriles with Brønsted-acidic ionic liquid catalysts (e.g., [DMBSI]HSO₄) to achieve high yields (70–90%) .
- Microwave-assisted synthesis : Rapid condensation of pyridinyl hydrazines with ethyl acetoacetate under microwave irradiation (360 W, 3 minutes) .
- Catalytic methods : Using Fe³⁺-supported montmorillonite K10 or ytterbium triflate for spiro-conjugated derivatives .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation . Key findings include:
- Planarity : The pyrano[2,3-c]pyrazol-6-one moiety exhibits near-planarity (r.m.s. deviation <0.023 Å) with a dihedral angle of ~7° between the pyridinyl/phenyl substituent and the core .
- Intermolecular interactions : C–H···O hydrogen bonds form C(8) polymeric chains, while π-π stacking (3.6–3.7 Å) stabilizes crystal packing .
Q. What initial biological activities have been reported for this compound class?
- Methodological Answer : Derivatives exhibit:
- Analgesic/Anti-inflammatory Activity : 1,3,4-Trimethyl analogs show potency comparable to aminopyrine in rodent models (ED₅₀ = 15–30 mg/kg) .
- Antiplatelet Effects : Inhibition of platelet aggregation via COX-1 modulation, with IC₅₀ values <10 μM .
- Radical Scavenging : Pyrazolone derivatives (e.g., edaravone analogs) act as free radical scavengers, relevant in oxidative stress studies .
- Assays : In vivo tail-flick tests for analgesia and carrageenan-induced paw edema for inflammation .
Advanced Research Questions
Q. How can contradictions in crystallographic data between substituent variants be resolved?
- Methodological Answer : Substituent effects on crystal packing require comparative XRD analysis:
- Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase dihedral angles (~70°) between the core and aryl substituents, altering π-π interactions .
- Hydrogen-bonding networks : Pyridinyl vs. phenyl substituents influence C–H···O chain formation (e.g., C(8) vs. zig-zag chains) .
Q. How can reaction conditions be optimized for higher yields and enantioselectivity?
- Methodological Answer :
- Catalyst Screening : Chiral squaramides achieve enantioselectivity (up to 90% ee) in [3+3] annulations for fused polycyclic derivatives .
- Solvent-Free Grinding : Reduces side reactions; yields increase from 60% to 85% with Fe₃O₄ nanoparticles .
- Microwave vs. Conventional Heating : Reduces reaction time from 24 hours to <10 minutes .
Q. What mechanistic insights exist for the biological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Methyl groups at C3/C4 enhance analgesic activity by increasing lipophilicity and membrane permeability .
- Radical Scavenging : Pyrazolone derivatives inhibit lipid peroxidation via H-atom transfer (BDE = 80–85 kcal/mol), as shown in DFT studies .
- Enzyme Inhibition : Molecular docking reveals binding to COX-1/2 active sites (ΔG = -8 to -10 kcal/mol) .
- Experimental Validation : Use knockout mouse models to isolate COX-2-dependent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
